N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide
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Overview
Description
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide is a chemical compound with the molecular formula C16H19ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethoxy group attached to a phenyl ring and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide typically involves the reaction of 3-(2-aminoethoxy)aniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzenesulfonamide
- 4-(2-aminoethoxy)-3,5-dichloro-N-[3-(1-methylethoxy)phenyl]benzamide
- 2,3-dimethoxybenzamides
- 3-acetoxy-2-methylbenzamides
Uniqueness
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-7-5-12(6-8-14)16(19)18-13-3-2-4-15(11-13)21-10-9-17/h2-8,11H,9-10,17H2,1H3,(H,18,19) |
InChI Key |
KLQCYUPMFMWAJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN |
Origin of Product |
United States |
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